molecular formula C17H22N6O3 B11253681 N~2~-(3,4-dimethylphenyl)-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine

N~2~-(3,4-dimethylphenyl)-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine

Cat. No.: B11253681
M. Wt: 358.4 g/mol
InChI Key: JKEWGBJXQXXVLM-UHFFFAOYSA-N
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Description

N2-(3,4-Dimethylphenyl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine is a complex organic compound with a molecular formula of C17H18N6O3. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-Dimethylphenyl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine typically involves multiple steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-Dimethylphenyl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N2-(3,4-Dimethylphenyl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(3,4-Dimethylphenyl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N2-(3,4-Dimethylphenyl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
  • N2-(3,4-Dimethylphenyl)-N4-(2-furylmethyl)-5-nitropyrimidine-2,4,6-triamine

Uniqueness

N2-(3,4-Dimethylphenyl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group differentiates it from other similar compounds and may contribute to its unique biological activity .

Properties

Molecular Formula

C17H22N6O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-N-(3,4-dimethylphenyl)-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H22N6O3/c1-10-5-6-12(8-11(10)2)20-17-21-15(18)14(23(24)25)16(22-17)19-9-13-4-3-7-26-13/h5-6,8,13H,3-4,7,9H2,1-2H3,(H4,18,19,20,21,22)

InChI Key

JKEWGBJXQXXVLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C(C(=N2)NCC3CCCO3)[N+](=O)[O-])N)C

Origin of Product

United States

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